(S)-Methyl 2-amino-2-phenylacetate hydrochloride
Overview
Description
(S)-Methyl 2-amino-2-phenylacetate hydrochloride, also known as S-MAP, is an organic compound that has been used in scientific research for many years. S-MAP is a chiral molecule that is composed of a methyl group, two amino groups, and a phenyl group, all of which are connected by a carbon atom. This compound has been studied for its potential use in a variety of applications, including drug synthesis, biocatalysis, and the study of biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Synthesis and Analysis : This compound is involved in the synthesis of various pharmaceuticals. For instance, it has been used in the synthesis of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo- 1-phenylethyl]amino}acetate, which exhibited antibacterial activity against Gram-positive and Gram-negative bacteria (Karai et al., 2018).
Analytical Chemistry : It has been identified as an impurity in certain drug syntheses, such as in methamphetamine produced via reductive amination, highlighting its role in forensic and analytical chemistry (Toske et al., 2017).
Microbiology and Biochemistry : In microbiological research, derivatives of phenylacetic acid (related to the compound ) have been studied for their effects on bacteria and other microorganisms, like in the work involving Curvularia lunata (Varma et al., 2006).
Organic Chemistry and Material Science : Research in organic chemistry has led to the development of novel compounds for industrial applications, such as in the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives for use in photoelectronic devices (Shafi et al., 2021).
Enzyme Research : The compound has been used in studies involving enzymes, such as Penicillin acylase, for the selective resolution of isomers in pharmaceutical synthesis (Topgi et al., 1999).
Cancer Research : In cancer research, derivatives of phenylacetic acid have been investigated for their cytostatic effects and antitumor activity (Catsoulacos et al., 1992).
Agricultural Science : There are studies on the plant growth-regulating substances, exploring how different derivatives of phenylacetic acid influence plant growth (Chamberlain & Wain, 1971).
properties
IUPAC Name |
methyl (2S)-2-amino-2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMTBUWTGVEFG-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459060 | |
Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-2-phenylacetate hydrochloride | |
CAS RN |
15028-39-4 | |
Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-Phenylglycine methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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